2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound is a triazolo[4,3-b]pyridazine derivative featuring a 4-methylphenyl substituent at position 6, a sulfanyl group at position 3 linked to an acetamide moiety, and an oxolan-2-ylmethyl group on the acetamide nitrogen. Its molecular formula, inferred from structural analysis, is likely C₂₀H₂₂N₆O₂S, with a molecular weight of approximately 434.5 g/mol (exact data unavailable in provided evidence).
Properties
IUPAC Name |
2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-4-6-14(7-5-13)16-8-9-17-21-22-19(24(17)23-16)27-12-18(25)20-11-15-3-2-10-26-15/h4-9,15H,2-3,10-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIJFLXCERPLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4CCCO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridazine core . The reaction conditions are optimized to achieve high yields and purity. Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure characterized by a triazolo-pyridazine core linked to a sulfanyl group and an oxolane moiety. Its molecular formula is , with a molar mass of approximately 373.41 g/mol. The structural complexity allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.
Chemistry
- Building Block in Organic Synthesis : The compound serves as an essential intermediate in the synthesis of more complex molecules. Its unique functional groups can undergo various reactions such as nucleophilic substitutions, facilitating the creation of diverse derivatives.
- Reagent in Synthetic Protocols : It is utilized in reactions aimed at developing novel chemical entities, particularly in the synthesis of pharmaceuticals and agrochemicals.
Medicine
- Anticancer Activity : Preliminary studies indicate that this compound exhibits promising anticancer properties. For instance, research has demonstrated its ability to inhibit cell growth in various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 85% in certain cases .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. Its mechanism likely involves disrupting microbial cell function or inhibiting essential enzymes.
- Anti-inflammatory Effects : In silico studies suggest potential as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in inflammatory pathways. This positions the compound as a candidate for developing anti-inflammatory drugs .
Industry
- Material Science : The unique properties of this compound allow it to be explored in the development of new materials, such as polymers with specific thermal or mechanical properties. Its incorporation into polymer matrices could enhance material performance.
- Coatings and Additives : Given its chemical stability and reactivity, it can be used in formulating coatings that require specific protective or functional characteristics.
Case Study 1: Anticancer Research
A study published in ACS Omega highlighted the synthesis of derivatives based on the triazolopyridazine framework, including the target compound. These derivatives were subjected to cytotoxicity assays against multiple cancer cell lines, revealing significant anticancer activity attributed to the structural features of the triazolo-pyridazine scaffold .
Case Study 2: Antimicrobial Evaluation
Research conducted on related compounds indicated that modifications on the triazolo-pyridazine core could enhance antimicrobial efficacy against resistant strains of bacteria. The sulfanyl group was identified as crucial for activity due to its role in interacting with bacterial enzymes .
Data Summary Table
| Application Area | Specific Use | Observations |
|---|---|---|
| Chemistry | Building Block | Key intermediate for synthesizing complex molecules |
| Medicine | Anticancer | Significant growth inhibition observed in cancer cell lines |
| Antimicrobial | Effective against various pathogens | |
| Anti-inflammatory | Potential inhibitor of 5-lipoxygenase | |
| Industry | Material Science | Development of advanced polymers |
| Coatings | Enhanced protective characteristics |
Mechanism of Action
The mechanism of action of 2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Electron-Withdrawing vs.
- Linker Group : The sulfanyl (-S-) linker in the target compound and is less polar than the oxy (-O-) group in , which could influence solubility and oxidative metabolism .
Pharmacological and Toxicological Profiles
Table 2: Activity and Hazard Comparisons
Key Insights :
- The methoxy-substituted compound exhibits significant acute toxicity, suggesting that substituent polarity and metabolic pathways (e.g., demethylation) may influence safety profiles.
- Triazole-thioacetamide derivatives in demonstrate anti-exudative effects, implying that the sulfanyl-acetamide motif in the target compound could share similar biological targets, such as inflammation-modulating enzymes .
Biological Activity
The compound 2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule exhibiting significant biological activity. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 342.43 g/mol
- CAS Number : 1775354-28-3
Structural Characteristics
The compound features a triazole ring fused with a pyridazine moiety, which is known for its diverse biological activities. The presence of the sulfanyl group and the oxolan moiety enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit notable antimicrobial properties. For example, studies have demonstrated that derivatives of 1,2,4-triazoles show effective antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for related compounds have been reported as low as 0.125 μg/mL against these bacteria .
Anticancer Potential
The anticancer activity of similar triazole derivatives has been extensively studied. For instance:
- Mechanism of Action : Compounds like H12 have shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival .
- Cell Line Studies : Compounds have been tested on various cancer cell lines, displaying IC₅₀ values in the low micromolar range. For example, certain derivatives inhibited MCF-7 breast cancer cells with an IC₅₀ of 3.91 μM .
Anti-inflammatory Effects
Triazole-containing compounds have also been evaluated for their anti-inflammatory properties. The modulation of inflammatory mediators through inhibition of specific pathways suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is closely linked to their structural features. Modifications to the triazole or adjacent groups can significantly impact their potency and selectivity. For instance, substituents on the phenyl ring can enhance binding affinity to target enzymes or receptors .
Study 1: Antibacterial Activity Evaluation
A recent study evaluated a series of triazolo-pyridazine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfanyl group improved antimicrobial efficacy, with some compounds exhibiting up to 16 times greater potency than standard antibiotics like ampicillin .
Study 2: Anticancer Activity in vitro
In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The results revealed that compounds with specific substitutions on the triazole ring induced apoptosis and cell cycle arrest in MGC-803 cells, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
